Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a complex organic compound with the molecular formula C30H25N3O7 and a molecular weight of 539.55 g/mol . This compound is characterized by its unique structure, which includes a pyrrolo(1,2-A)(1,10)phenanthroline core substituted with a 4-nitrobenzoyl group and diisopropyl ester functionalities. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions used in these reactions include reducing agents like hydrogen gas with a palladium catalyst, and substitution reactions often involve nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The nitrobenzoyl group may play a role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Diisopropyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can be compared with other similar compounds, such as:
- Diisopropyl 11-(4-fluorobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Diisopropyl 11-(4-bromobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
- Diethyl 11-(4-nitrobenzoyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications.
Properties
CAS No. |
646038-65-5 |
---|---|
Molecular Formula |
C30H25N3O7 |
Molecular Weight |
539.5 g/mol |
IUPAC Name |
dipropan-2-yl 11-(4-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate |
InChI |
InChI=1S/C30H25N3O7/c1-16(2)39-29(35)23-22-14-11-19-8-7-18-6-5-15-31-25(18)26(19)32(22)27(24(23)30(36)40-17(3)4)28(34)20-9-12-21(13-10-20)33(37)38/h5-17H,1-4H3 |
InChI Key |
WNBBZLDBSWCWTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=C(C=CC=N5)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.